2-Aminoindan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCWYGWEVVDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933902 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-16-7, 13575-72-9, 23337-80-6 | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoindan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Considerations and Isomerism of 2 Aminoindan 1 Ol
Development of Chiral Ligands and Catalyst Precursors
The enantiomerically pure forms of cis-1-amino-2-indanol serve as the chiral backbone for several classes of highly effective ligands and catalysts. mdpi.comnih.gov The constrained nature of the indane system reduces conformational flexibility, which is a crucial factor for achieving high selectivity in catalyst and auxiliary-based applications. semanticscholar.org
Bis(oxazoline), or BOX, ligands are a class of C₂-symmetric chiral ligands that have seen extensive use in asymmetric catalysis. chinesechemsoc.org When derived from cis-1-amino-2-indanol, these are often referred to as Inda-BOX ligands. The synthesis typically involves the condensation of two equivalents of (1R,2S)- or (1S,2R)-1-amino-2-indanol with a dicarbonyl or dinitrile compound, such as diethyl malonimidate dihydrochloride. semanticscholar.org
The resulting Inda-BOX ligands, when complexed with metal salts (e.g., Cu(OTf)₂, MgI₂), form potent Lewis acid catalysts for a variety of enantioselective reactions. nih.govresearchgate.net The rigid indane backbone enhances the structural integrity of the catalyst, leading to improved reactivity and enantioselectivity compared to less rigid analogues. researchgate.net These catalysts have proven particularly effective in Diels-Alder reactions, cyclopropanations, and conjugate additions. nih.govresearchgate.net For instance, copper(II) complexes of Inda-BOX ligands catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and N-acryloyloxazolidinone with excellent yield and enantioselectivity.
Table 1: Performance of Inda-BOX Ligands in Asymmetric Catalysis
| Reaction Type | Dienophile/Substrate | Metal | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
|---|---|---|---|---|---|
| Diels-Alder | N-Acryloyloxazolidinone | Cu(OTf)₂ | >90 | 96 | chinesechemsoc.org |
| Cyclopropanation | Styrene | Cu(I) | 71-93 | Good | researchgate.net |
| Allylic Ester Synthesis | Various | Cu(II) | 90 | 77 | researchgate.net |
Similar to BOX ligands, PyBOX ligands are tridentate C₂-symmetric ligands where a central pyridine (B92270) ring is flanked by two chiral oxazoline (B21484) units. The incorporation of cis-1-amino-2-indanol yields Inda-PyBOX ligands. mdpi.comchinesechemsoc.org These ligands form robust complexes with a variety of metals, including scandium, rhodium, and lanthanides, creating highly effective and rigid catalytic scaffolds. chinesechemsoc.org
Inda-PyBOX ligands have demonstrated exceptional performance in reactions such as hydrosilylation of ketones, Mannich-type reactions, and spiroannulations. chinesechemsoc.org For example, a scandium complex of an Inda-PyBOX ligand was shown to significantly accelerate an enantioselective spiroannulation reaction, achieving 100% conversion and 86% ee, whereas the uncatalyzed reaction was slow and unselective. chinesechemsoc.org
Table 2: Applications of Inda-PyBOX Ligands in Asymmetric Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
|---|---|---|---|---|---|
| Spiroannulation | Sc(OTf)₃/Inda-PyBOX | Alkylidene | 100 | 86 | chinesechemsoc.org |
| Hydrosilylation | Rh(III)/i-Pr-PyBOX | Ketones | High | High |
Oxazaborolidine catalysts, famously developed for the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. mdpi.comnih.gov Catalysts derived from cis-1-amino-2-indanol are noted for being particularly efficient, often outperforming those derived from other amino alcohols. researchgate.netmdpi.com
These catalysts are typically generated in situ by reacting the aminoindanol (B8576300) with a borane (B79455) source (e.g., borane-dimethyl sulfide, BH₃·SMe₂). nih.govnih.gov The resulting oxazaborolidine coordinates with both the borane reducing agent and the ketone substrate, organizing them in a transition state that facilitates highly stereoselective hydride transfer. mdpi.com This methodology has been successfully applied to a wide range of aromatic and aliphatic ketones, consistently affording high yields and excellent enantiomeric excesses. nih.govnih.gov For instance, the reduction of acetophenone (B1666503) using a catalyst derived from cis-1-amino-2-indanol can achieve up to 90% ee. nih.gov
Table 3: Enantioselective Reduction of Ketones with cis-1-Amino-2-indanol-Derived Oxazaborolidine Catalysts
| Ketone Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
|---|---|---|---|---|
| Acetophenone | 10 | - | 90 | nih.gov |
| Bromo Ketone (for Formoterol synthesis) | 20 | 98 | 96 | nih.gov |
| Aryl Methyl Ketones | 10 | Good | 91-98 | nih.gov |
| α-Tetralone | 10 | Good | 85 | nih.gov |
Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-ligands used in transition metal catalysis. The synthesis of PHOX ligands from chiral amino alcohols like cis-1-amino-2-indanol allows for the creation of a robust chiral environment around a metal center. Research has shown that a PHOX ligand derived from cis-1-amino-indan-2-ol, when complexed with palladium, is an effective catalyst for enantioselective alkylation reactions that form challenging α-quaternary ketones. nih.gov
In studies on the decarboxylative allylation of enol carbonates, the palladium complex of the Inda-PHOX ligand provided the product with good yield and enantioselectivity. While other PHOX ligands with different substituents like tert-butyl (tBu-PHOX) showed slightly higher enantioselectivity in some cases, the Inda-PHOX ligand proved the utility of the rigid indane scaffold in this class of catalysts. nih.gov
Table 4: Performance of an Inda-PHOX-Palladium Complex in Enantioselective Alkylation
| Substrate | Ligand | Product | Enantiomeric Excess (ee, %) | Reference(s) |
|---|
Chiral aminopyridines, particularly derivatives of 4-(N,N-dimethylamino)pyridine (DMAP), are powerful nucleophilic catalysts. While the direct synthesis of highly effective aminopyridine catalysts from 2-aminoindan-1-ol (B81869) is not extensively documented in the surveyed literature, the compound plays a crucial role in the field of chiral aminopyridine catalysis. Specifically, it has been used as a substrate for kinetic resolution mediated by chiral aminopyridine catalysts. mdpi.comresearchgate.net In a notable example, a chiral aminopyridine was used for the enantioselective acylation of N-protected cis-1-amino-2-indanol. This process allowed for the separation of the enantiomers, with the unreacted (1S,2R)-amino alcohol being recovered with 99% ee after 64% conversion. mdpi.com This highlights the high degree of chiral recognition between aminopyridine catalysts and the this compound structure.
The rigid framework of cis-1-amino-2-indanol makes it an excellent chiral auxiliary—a temporary chiral guide that directs the stereochemical outcome of a reaction before being cleaved from the product. researchgate.netmdpi.com Its derivatives have been employed in a range of transformations, including diastereoselective enolate alkylations and aldol (B89426) reactions. researchgate.netmdpi.com
A prominent application is in the synthesis of complex nitrogen-containing molecules. For instance, a δ-lactam derived from the condensation of aminoindanol can be used as a chiral scaffold. mdpi.com This scaffold allows for the stereoselective introduction of substituents onto a piperidine (B6355638) ring. The auxiliary can then be reductively cleaved to yield enantiopure piperidines or other acyclic building blocks, demonstrating a powerful strategy for transferring the chirality of the indanol to a new molecule. mdpi.com
Synthetic Methodologies for 2 Aminoindan 1 Ol
Enantioselective Synthesis Pathways
The demand for enantiomerically pure 2-Aminoindan-1-ol (B81869), particularly for pharmaceutical applications, has driven the development of several enantioselective synthetic routes.
Chiral Pool Synthesis (e.g., from D-Phenylalanine)
A well-established enantioselective synthesis utilizes D-phenylalanine as a chiral starting material. mdpi.com In this multi-step synthesis, D-phenylalanine is first converted to an optically pure hydroxylated compound. mdpi.com This intermediate is then protected, and the carboxylic acid is transformed into an acyl chloride using thionyl chloride. mdpi.com A key step involves an intramolecular Friedel-Crafts acylation, catalyzed by aluminum chloride, to form the cyclic indanone structure without losing the chiral integrity. mdpi.comresearchgate.net This chiral 2-N-carbomethoxy-1-indanone is then diastereoselectively reduced to the corresponding 1-hydroxy-2-N-carbomethoxyindane. researchgate.net Further synthetic manipulations are required to arrive at the final enantiopure this compound. researchgate.net This chiral pool approach leverages the inherent chirality of natural amino acids to produce enantiomerically pure target molecules. mdpi.com
Asymmetric Epoxidation as a Key Step
A prominent and practical method for the enantioselective synthesis of cis-1-aminoindan-2-ol involves the asymmetric epoxidation of indene (B144670). The Jacobsen-Katsuki epoxidation is a key reaction in this approach, utilizing a chiral manganese(III)-salen complex as a catalyst. nih.govopenochem.org This method facilitates the epoxidation of unfunctionalized alkenes like indene with high enantioselectivity. openochem.org
In a specific application for synthesizing a precursor to the HIV protease inhibitor Indinavir, indene is epoxidized using this method. The reaction employs (S,S)-(salen)Mn(III)Cl as the catalyst (0.7 mol%), in the presence of 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P₃NO) (3 mol%) and aqueous sodium hypochlorite (B82951) (NaOCl) in a chlorobenzene (B131634) solvent. nih.gov This process yields optically active indene oxide with an 89% yield and an 88% enantiomeric excess (ee). nih.gov The resulting epoxide is a versatile intermediate that can be converted to the desired enantiopure cis-aminoindanol through a Ritter reaction using acetonitrile (B52724) (CH₃CN). openochem.org
Chemoenzymatic and Biocatalytic Routes
Biocatalysis offers powerful and environmentally benign alternatives to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild conditions. sci-hub.seresearchgate.net Various chemoenzymatic and biocatalytic strategies have been developed for the synthesis of this compound and its precursors.
Baker's Yeast Reduction
Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones. researchgate.net An enantioselective synthesis of cis-aminoindanol reported by Didier et al. employs the baker's yeast reduction of 1-(methoxycarbonyl)-indan-2-one. nih.gov This biocatalytic reduction step produces the corresponding optically active hydroxy ester with exceptional stereoselectivity, achieving 99.5% ee and greater than 99% diastereomeric excess (de). nih.gov
The resulting hydroxy ester is then hydrolyzed using pig liver esterase (PLE). The subsequent acid undergoes a Curtius rearrangement with diphenylphosphoryl azide (B81097) (DPPA) to form an oxazolidinone intermediate. nih.gov Finally, basic hydrolysis of the oxazolidinone yields the optically pure (1R, 2S)-aminoindanol. nih.gov This multi-step chemoenzymatic route demonstrates the effective combination of biocatalytic reduction and subsequent chemical transformations. nih.govnih.gov
Enzymatic Acylation and Resolution (e.g., with Lipase (B570770) PS)
Kinetic resolution using lipases is a highly effective method for separating enantiomers of racemic alcohols. Lipase PS, an immobilized lipase from Pseudomonas sp. Amano (often referred to as Pseudomonas cepacia), has been successfully employed for the resolution of racemic trans-1-azidoindan-2-ol, a key precursor to cis-1-aminoindan-2-ol. nih.govmdpi.com
In this process, the racemic azidoindanol is subjected to selective acylation in the presence of Lipase PS and an acyl donor, such as isopropenyl acetate (B1210297) or vinyl acetate, in an organic solvent like dimethoxyethane (DME) or tert-butyl methyl ether. nih.govmdpi.com The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.
Ghosh et al. reported a resolution where the unreacted (1S,2S)-azidoindanol was recovered with a 46% yield and >96% ee, while the acylated (1R,2R)-azido acetate was obtained in 44% yield and >96% ee. nih.gov Similarly, another study achieved a 46% yield for the unreacted (1S,2S)-l-Azidoindan-2-ol and a 44% yield for the (1R,2R)-acetate. nih.gov The separated enantiomers can then be converted to the corresponding enantiopure cis-1-aminoindan-2-ol. nih.govmdpi.com The azido (B1232118) group is typically reduced via hydrogenation, and subsequent cyclization and hydrolysis steps yield the final product. mdpi.com
Table 1: Lipase PS-Catalyzed Resolution of trans-1-Azidoindan-2-ol
| Substrate | Enzyme | Acyl Donor | Solvent | Product 1 (Unreacted Alcohol) | Yield (Product 1) | ee (Product 1) | Product 2 (Acetate) | Yield (Product 2) | ee (Product 2) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| (±)-trans-1-azido-2-indanol | Lipase PS 30 (immobilized) | Isopropenyl acetate | DME | (1S,2S)-1-Azidoindan-2-ol | 46% | >96% | (1R,2R)-1-Azidoindan-2-ol acetate | 44% | >96% | nih.govnih.gov |
Cascade Biocatalysis from Alkenes
One-pot cascade biocatalysis represents a highly efficient synthetic strategy, combining multiple enzymatic steps without the need to isolate intermediates. researchgate.netgoogle.com A novel biocatalytic cascade has been developed to produce chiral 1,2-amino alcohols, including (1R, 2R)-1-amino-2-indanol, directly from alkenes like indene. google.comresearchgate.net
This cascade typically involves three main transformations:
Dihydroxylation : The alkene is first converted to a vicinal diol. This can be achieved in a single step using a dioxygenase or in two steps via epoxidation (epoxidase) followed by hydrolysis (epoxide hydrolase). google.com
Oxidation : The resulting diol is oxidized to an α-hydroxyaldehyde. google.com
Amination : The α-hydroxyaldehyde is then aminated to form the final 1,2-amino alcohol. google.com
One specific engineered E. coli strain expressing a cascade of enzymes successfully converted indene into (1R, 2R)‐1‐amino‐2‐indanol with an enantiomeric excess of 95–>99% ee. researchgate.net Such whole-cell biocatalytic systems are advantageous as they contain all necessary enzymes and cofactors, streamlining the process from a simple starting material to a complex, high-value chiral product. researchgate.netcjcatal.com
Rhodococcus sp. I24 Bioconversion of Indene to Indandiol Precursors
The soil bacterium Rhodococcus sp. I24 is a versatile biocatalyst capable of oxygenating indene to produce various indandiol isomers, which are valuable precursors for cis-1-aminoindan-2-ol. mdpi.commit.edu This strain possesses at least three distinct oxygenase enzyme systems that are induced by different aromatic compounds. nih.gov
Naphthalene-Inducible Dioxygenase (NidAB) : When induced with naphthalene, Rhodococcus sp. I24 primarily converts indene to cis-(1R,2S)-indandiol. mit.edunih.gov A derivative strain, KY1, which lacks the toluene-induced activity, produces this diol with >99% ee. nih.gov
Toluene-Inducible Dioxygenase (TID) : When induced with toluene, the strain produces cis-(1S,2R)-indandiol. nih.govnih.gov This is the desired precursor for the synthesis of the HIV protease inhibitor Indinavir. mdpi.com However, this pathway often suffers from lower enantiomeric excess (around 32-45.2% ee) and the formation of byproducts like 1-indenol. nih.govnih.gov
Putative Monooxygenase : An indene-induced monooxygenase activity is also present, which produces indan (B1671822) oxide. nih.govmit.edu
The ability to generate different stereoisomers of indandiol by selectively inducing different enzyme systems highlights the metabolic flexibility of Rhodococcus sp. I24 and its utility in targeted biocatalytic synthesis. mit.edu
Table 2: Indene Bioconversion by Rhodococcus sp. I24
| Inducer | Key Enzyme System | Primary Diol Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Naphthalene | Naphthalene Dioxygenase (NidAB) | cis-(1R,2S)-indandiol | 77% (I24), >99% (KY1) | nih.gov |
Diastereoselective Reduction and Alkylation
Controlling the relative stereochemistry between the amino and hydroxyl groups is critical for synthesizing the cis isomer of this compound. Diastereoselective reduction of a suitable prochiral intermediate is a common and effective strategy. mdpi.com
One approach involves the reduction of α-hydroxy oxime ethers. The reduction of an oxime derived from 2-hydroxy-1-indanone with a borane-THF complex yielded an 88:12 mixture of cis- and trans-aminoindanols. nih.gov A more highly selective method involves the reduction of N-aryl-sulfonyl-2-amino-1-indanones. The use of bulky alkyl hydride reagents, such as L-selectride in the presence of zinc chloride, afforded the corresponding cis-aminoindanol derivatives with excellent diastereoselectivity, reaching ratios as high as >99:1. nih.gov
Furthermore, enantiomerically pure cis-1-amino-2-indanol is not only a synthetic target but also a valuable chiral auxiliary. It can be used to direct the stereochemical outcome of other reactions. mdpi.com For instance, oxazolidinone derivatives of (1S, 2R)-aminoindanol serve as effective chiral auxiliaries in highly diastereoselective alkylation and aldol (B89426) reactions, demonstrating its utility in chirality transfer processes. nih.gov
Catalytic Asymmetric Iminium Ion Cyclization
The synthesis of chiral 1-aminoindanes, a core structure related to this compound, can be achieved through catalytic asymmetric iminium ion cyclization. This method utilizes a chiral Brønsted acid, such as N-triflyl phosphoramide (B1221513) derived from BINOL, to catalyze the intramolecular cyclization of 2-alkenylbenzaldimines. This process leads to the formation of chiral 1-aminoindenes and tetracyclic 1-aminoindanes with good yields and high enantioselectivities. researchgate.net The reaction proceeds through the formation of a chiral iminium ion, which then undergoes a cyclization reaction. The stereochemistry of the final product is controlled by the chiral catalyst. This approach is part of the broader field of asymmetric organocatalysis, which focuses on using small chiral organic molecules to accelerate chemical reactions and create specific stereoisomers. researchgate.net
Asymmetric Transfer Hydrogenation of α-Amido Ketones
A highly effective method for the enantioselective synthesis of β-hydroxy amines, including precursors to cis-1-amino-2-indanol, is the asymmetric transfer hydrogenation (ATH) of α-amido ketones. researchgate.net This reaction provides a rapid and expedient route to the desired products in high enantiomeric excess (up to 99% e.e.). researchgate.net The process typically uses a ruthenium(II) catalyst with a chiral ligand, such as those derived from 1,2-amino alcohols or monotosylated diamines of indane. rsc.org Notably, ligands derived from cis-1-aminoindan-2-ol itself have demonstrated some of the highest asymmetric inductions for this type of transformation. rsc.org The transfer hydrogenation often employs formic acid/triethylamine mixtures as the hydrogen source. ptfarm.pl This method has been successfully applied to a range of ketones, including α-acetamido benzocyclic ketones, to produce the corresponding amino alcohols. molaid.com
Resolution of Racemic this compound
Many synthetic routes yield a racemic mixture of cis-1-amino-2-indanol, necessitating resolution to obtain the pure enantiomers. mdpi.com Several strategies have been developed to achieve this separation.
Diastereomeric Salt Formation (e.g., with (S)-2-Phenylpropionic Acid or Tartaric Acid)
A classical and scalable method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. researchgate.netlibretexts.org For racemic cis-1-amino-2-indanol, both (S)-2-phenylpropionic acid and tartaric acid have proven to be effective. mdpi.com
When (S)-2-phenylpropionic acid is used, it selectively crystallizes with (1R,2S)-1-amino-2-indanol. mdpi.com After filtration, the pure amino alcohol can be isolated by a basic work-up with a 35% yield, and the resolving agent can be recovered in high yield (93%). mdpi.com Similarly, tartaric acid can be used for either enantioenrichment or complete resolution. mdpi.com The success of this method relies on the differing solubilities of the two diastereomeric salts formed, which allows for their separation by fractional crystallization. libretexts.orggoogle.com
Table 1: Comparison of Resolving Agents for Racemic cis-1-Amino-2-indanol
| Resolving Agent | Target Enantiomer Selectivity | Yield of Enantiopure Product | Recovery of Resolving Agent |
| (S)-2-Phenylpropionic Acid | (1R,2S)-1-amino-2-indanol | 35% | 93% |
| Tartaric Acid | Used for enantioenrichment and full resolution | Similar results to (S)-2-phenylpropionic acid reported | Not specified |
Data sourced from MDPI. mdpi.com
Kinetic Resolution via Enantioselective Acylation with Chiral Nucleophilic Catalysts
Kinetic resolution offers an alternative strategy, where one enantiomer of the racemate reacts faster with a chiral catalyst, allowing for the separation of the unreacted enantiomer. Enantioselective acylation of the alcohol group in cis-1-amino-2-indanol using a chiral nucleophilic catalyst is a notable example. mdpi.comresearchgate.net
In a study by Kawabata's group, a chiral aminopyridine was used as the catalyst. mdpi.comresearchgate.net The amine group of the racemic aminoindanol (B8576300) was first protected, and then an acylating agent, such as isobutyric anhydride, was introduced. The catalyst preferentially acylates the (S)-alcohol, leaving the desired (1S,2R)-amino alcohol unreacted. mdpi.com This unreacted enantiomer can be recovered with high enantiomeric excess (99% ee) after a certain conversion level (e.g., 64%). mdpi.com Subsequent removal of the protecting group yields the enantiopure (1S,2R)-1-amino-2-indanol. mdpi.com Chiral 4-(N,N-dimethylamino)pyridine (DMAP) derivatives are a class of catalysts that have shown high activity and enantioselectivity in such acyl transfer reactions. tcichemicals.com
Table 2: Example of Kinetic Resolution of cis-1-Amino-2-indanol via Enantioselective Acylation
| Catalyst | Acylating Agent | Protecting Group | Enantiomeric Excess (ee) of Unreacted Alcohol | Conversion |
| Chiral Aminopyridine | (i-PrCO)₂O | 4-(dimethylamino)benzamide | 99% | 64% |
Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net
Chiral Discrimination Mechanisms in Diastereomeric Salts
The effectiveness of resolution by diastereomeric salt formation is rooted in the principles of chiral discrimination at the molecular level. The formation of a stable crystal lattice is crucial, and this is governed by various intermolecular interactions. ias.ac.inresearchgate.net
For cis-1-aminoindan-2-ol, its rigid conformation is advantageous. When it forms a salt with a chiral acid, it can create a supramolecular hydrogen-bonded column. rsc.org The primary interactions responsible for stabilizing these diastereomeric salt crystals are:
Hydrogen Bonding : Strong hydrogen bonds form between the ammonium (B1175870) and hydroxyl groups of the aminoindanol and the carboxylate group of the acid. This interaction is key to forming a consistent columnar network in both the more soluble and less soluble diastereomeric salts. rsc.org
CH/π Interactions : These weaker interactions also play a significant role in chiral discrimination by influencing the packing of the aromatic groups. rsc.orgacs.org
X-ray crystallography studies have shown that for the salts of chiral primary amines with achiral carboxylic acids, the crystal structure often consists of hydrogen-bonded columns with a two-fold screw axis (2₁-columns). ias.ac.in For a successful resolution, the less soluble diastereomeric salt should ideally have a crystal structure with at least two such homochiral columns and planar boundary surfaces. ias.ac.in The difference in stability and packing efficiency between the two diastereomeric crystal lattices, arising from the sum of these intermolecular forces, leads to the observed difference in solubility, which is the basis for their separation. researchgate.net
Synthesis of Substituted this compound Derivatives
Substituted this compound derivatives are often synthesized for various applications, including as ligands for asymmetric catalysis and as building blocks for medicinal chemistry. acs.orgnih.gov The synthetic strategies can involve either building the substituted indane skeleton from scratch or modifying a pre-existing this compound core.
One common approach involves the reductive alkylation of the primary amino group of this compound. This reaction with carbonyl compounds (aldehydes or ketones) in the presence of a reducing agent can introduce a wide variety of N-substituents. jst.go.jp
Another strategy starts with a substituted indanone. For example, 5,6-dimethoxy-1-indanone (B192829) can be converted to a silyl (B83357) oxime, which is then reduced to the corresponding amino alcohol. acs.orgscience.gov This amino alcohol can then be N-alkylated and subsequently deoxygenated to produce N-alkyl-substituted 2-aminoindans. acs.orgscience.gov
Furthermore, functionalization of the aromatic ring of the indane system is also possible. For instance, a protected 2-aminoindan (B1194107) can undergo Friedel-Crafts acylation to introduce substituents onto the benzene (B151609) ring. google.com These acyl groups can then be reduced to alkyl groups, leading to derivatives like 5,6-diethyl-2-aminoindan. google.com
Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry
Development of Chiral Ligands and Catalyst Precursors
Intramolecularly Stabilized Metal Complexes (e.g., Aluminum, Gallium, Indium)
Enantiomerically pure (1R,2S)-(+)-cis-1-aminoindan-2-ol and its (1S,2R)-(-) enantiomer react with trimethylaluminum, trimethylgallium, and trimethylindium. researchgate.net These reactions yield intramolecularly stabilized, enantiomerically pure dimethylmetal-1-amino-2-indanolates. researchgate.net The resulting compounds have been characterized using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, with the crystal and molecular structures of several aluminum complexes being determined. researchgate.netresearchgate.net
The reaction of trialkylaluminum with (S)-(−)α,α-diphenyl-2-pyrrolidinyl-methanol has been shown to produce unusual bis-complexes. researchgate.net In contrast, the reaction with t-Bu yields the expected mono-alkoxide. researchgate.net The formation of these dative Al-N bonds is stereospecific in all cases. researchgate.net Studies on organoaluminum and organogallium complexes with ω-NH-functional alkoxide ligands have also been reported. acs.org
The structural characteristics of these complexes vary. While some aluminum and gallium complexes exist as monomeric tetrahedral complexes, indium analogues can be dimeric with five-coordinate metal centers. researchgate.net For instance, the reaction of enantiomerically pure cis-1-aminoindan-2-ol with trimethylaluminum, -gallium, and -indium produces intramolecularly stabilized dimethylmetal-1-amino-2-indanolates. researchgate.netcdnsciencepub.com The aluminum complexes are monomeric, while the indium analogue is dimeric. researchgate.net
Table 1: Examples of Intramolecularly Stabilized Metal Complexes with 2-Aminoindan-1-ol (B81869) Derivatives
| Metal | Ligand | Resulting Complex | Reference |
|---|---|---|---|
| Aluminum | (1R,2S)-(+)-cis-1-aminoindan-2-ol | (1R, 2S)-(+)-cis-Me2AlO-2-CHC7H6-1-CHNH2 | researchgate.net |
| Gallium | (1R,2S)-(+)-cis-1-aminoindan-2-ol | (1R, 2S)-(+)-cis-Me2GaO-2-CHC7H6-1-CHNH2 | researchgate.net |
| Indium | (1R,2S)-(+)-cis-1-aminoindan-2-ol | (1R, 2S)-(+)-cis-Me2InO-2-CHC7H6-1-CHNH2 | researchgate.net |
Role as Chiral Auxiliary in Asymmetric Transformations
cis-1-Amino-2-indanol is a valuable chiral auxiliary in several asymmetric transformations. researchgate.netmdpi.com Its derivatives have proven to be highly effective in controlling the stereoselectivity of various reactions.
Diastereoselective Enolate Alkylation
The use of chiral auxiliaries in enolate alkylation reactions is a well-established strategy for the synthesis of α-substituted carboxylic acid derivatives in an enantiomerically pure form. york.ac.uk Chiral oxazolidinones derived from amino acids have been shown to provide high levels of diastereoselectivity in such reactions. sfu.ca While specific research on this compound in this exact context is not detailed in the provided search results, the general principle of using chiral auxiliaries to direct the approach of an electrophile to a prochiral enolate is relevant. stackexchange.com The effectiveness of these auxiliaries often depends on their ability to form rigid chelated intermediates, which shield one face of the enolate. sfu.castackexchange.com
Asymmetric Aldol (B89426) Reactions (e.g., Titanium-Enolate Based)
Derivatives of cis-1-aminoindan-2-ol have been successfully employed as chiral auxiliaries in asymmetric aldol reactions. nih.gov For instance, oxazolidinone derivatives of cis-1-amino-2-indanol react with various aldehydes to yield highly enantioselective aldol products. researchgate.net
In particular, the titanium enolate of a propionate (B1217596) ester derived from cis-1-arylsulfonamido-2-indanol has been shown to undergo highly diastereoselective anti-aldol reactions with various aldehydes. nih.govacs.org The reaction proceeds with excellent yields and diastereoselectivity, providing a convenient route to optically pure anti-β-methyl-β-hydroxy acids after the chiral auxiliary is removed under mild conditions. nih.gov The high stereoselectivity is rationalized by a Zimmerman-Traxler-type transition state model. nih.gov
Ghosh and Onishi developed an N-tosyl-aminoindanol as a chiral auxiliary in an ester-derived titanium enolate-based anti-selective aldol reaction. nih.gov The chiral sulfonamide is prepared from cis-aminoindanol and tosyl chloride. nih.gov The subsequent aldol condensation with various aldehydes proceeds with high diastereoselectivity. nih.gov
Table 2: Diastereoselectivity in Titanium-Enolate Based Aldol Reactions using a this compound Derived Auxiliary
| Aldehyde | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
|---|---|---|---|
| Isobutyraldehyde | >95:5 | 85 | nih.gov |
| Benzaldehyde | >95:5 | 88 | nih.gov |
| Acetaldehyde | 93:7 | 75 | nih.gov |
| Propionaldehyde | 94:6 | 82 | nih.gov |
Asymmetric Diels-Alder Reactions
Acrylate esters of cis-1-arylsulfonamido-2-indanols, derived from commercially available cis-1-amino-2-indanol, serve as efficient chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov When reacted with cyclopentadiene (B3395910), these auxiliaries lead to the exclusive formation of endo-adducts with high diastereoselectivity. nih.gov The chiral auxiliary can be removed under mild hydrolysis conditions and recovered. nih.gov
Research by Ghosh has demonstrated that 1-(arylsulfonamido)indan-2-ols are excellent chiral auxiliaries for these reactions. nih.gov The reactions exhibit high endo/exo ratios (>99:1) and endo diastereoselectivities ranging from 86:14 to 96:4, along with good to excellent yields. nih.gov
Table 3: Asymmetric Diels-Alder Reaction of Acrylate Esters of cis-1-Arylsulfonamido-2-indanols with Cyclopentadiene
| Aryl Group on Sulfonamide | Lewis Acid | Diastereomeric Ratio (endo) | Yield (%) | Reference |
|---|---|---|---|---|
| p-Tolyl | SnCl₄ | 92:8 | 85 | nih.gov |
| 2,4,6-Trimethylphenyl | SnCl₄ | 96:4 | 89 | nih.gov |
| p-Nitrophenyl | Et₂AlCl | 88:12 | 78 | nih.gov |
Asymmetric Reductions (e.g., α-Keto Esters)
cis-1-Arylsulfonamido-2-indanols have been shown to be highly effective chiral auxiliaries for the asymmetric reduction of α-keto esters. nih.gov The reduction of α-keto esters bearing these chiral auxiliaries proceeds with high diastereoselectivities, yielding the corresponding α-hydroxy esters in excellent yields. nih.gov The chiral auxiliary can be removed under mild basic conditions and recovered. nih.gov Depending on the choice of the chiral auxiliary and the reducing agent, either enantiomer of the α-hydroxy acid can be obtained with high enantiomeric excess. nih.gov
Resolution of Racemic Carboxylic Acids Bearing a Chiral Carbon
cis-1-Amino-2-indanol and its enantiomers are effective resolving agents for racemic carboxylic acids. researchgate.netmdpi.com This is achieved through the formation of diastereomeric salts, which can be separated by fractional crystallization. google.comgoogle.com After separation, the chiral acid is liberated from the salt by treatment with a mineral acid. google.comgoogle.com This method has been applied to the resolution of various chiral carboxylic acids, including profens like ketoprofen, ibuprofen, and flurbiprofen. google.com For instance, (S)-2-phenylpropionic acid has been used as a resolving agent for racemic cis-1-amino-2-indanol, leading to the selective crystallization of the ammonium (B1175870) salt formed with (1R,2S)-1-amino-2-indanol. mdpi.com
Asymmetric 6π-Azaelectrocyclization
The chiral amine, this compound, particularly its derivatives, has proven to be a highly effective chiral auxiliary in promoting asymmetric 6π-azaelectrocyclization reactions. acs.orgnih.gov This methodology offers a powerful strategy for the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds.
In a notable application, a one-pot asymmetric 6π-azaelectrocyclization was developed utilizing (-)-7-isopropyl-cis-aminoindanol as the chiral source. researchgate.net The reaction involves the palladium(0)-catalyzed interaction of an alkenyl vinyl stannane (B1208499) with ethyl (Z)-2-iodo-4-oxobutenoate in the presence of the aminoindanol (B8576300) derivative. researchgate.net This process results in the formation of four chemical bonds and creates two new asymmetric centers with a high degree of stereocontrol, yielding tetracyclic aminal compounds. researchgate.net These products serve as valuable synthetic precursors for creating 2,4-disubstituted chiral piperidines. researchgate.net
Further research has expanded on this by using various (-)-7-alkyl-cis-1-amino-2-indanol derivatives with (E)-3-carbonyl-2,4,6-trienal compounds. acs.orgnih.gov These reactions proceed with high stereoselectivity and have been generalized as a robust synthetic method. nih.gov A key advantage of this approach is the efficient removal of the 7-alkyl-substituted 2-indanol (B118314) auxiliary from the cyclized products. This can be achieved under remarkably mild conditions using manganese dioxide oxidation. acs.orgnih.gov The utility of this asymmetric azaelectrocyclization strategy has been demonstrated in the formal synthesis of the optically active indole (B1671886) alkaloid, (-)-20-epiuleine. acs.orgnih.gov
Table 1: Asymmetric 6π-Azaelectrocyclization using this compound Derivatives
| Reactant 1 | Reactant 2 | Chiral Auxiliary | Catalyst | Product Type | Application |
|---|---|---|---|---|---|
| Alkenyl vinyl stannane | Ethyl (Z)-2-iodo-4-oxobutenoate | (-)-7-Isopropyl-cis-aminoindanol | Pd(0) | Tetracyclic aminal compounds | Synthesis of 2,4-disubstituted chiral piperidine (B6355638) precursors. researchgate.net |
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in these transformations. beilstein-journals.orgnih.gov (1S,2R)-(-)-cis-1-Amino-2-indanol has been identified as an effective ligand component in certain catalytic asymmetric conjugate addition reactions. chemicalbook.com
Specifically, this amino alcohol is employed as a ligand in the magnesium-catalyzed conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes. chemicalbook.comlookchem.com In this role, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile (the 1,3-dicarbonyl compound) to one face of the electrophile (the nitroalkene). This facial bias results in the preferential formation of one enantiomer of the product over the other.
The general principle involves the temporary attachment of a chiral auxiliary to either the Michael donor or acceptor, which blocks one face of the molecule from the incoming nucleophile, thereby controlling the stereochemical outcome of the addition. beilstein-journals.org While detailed results for the specific magnesium-catalyzed reaction employing this compound are part of broader research, its inclusion as a key component highlights its utility in constructing stereogenic centers in this important class of reactions. chemicalbook.comlookchem.com
Table 2: Asymmetric Conjugate Addition Facilitated by this compound
| Michael Donor | Michael Acceptor | Catalyst System | Chiral Ligand |
|---|
Pharmacological Relevance and Derivative Development
Role as a Key Chiral Building Block in Medicinal Agents
The enantiomerically pure forms of 2-Aminoindan-1-ol (B81869) are highly sought-after intermediates in the synthesis of complex pharmaceutical compounds. tubitak.gov.tr The conformational rigidity provided by the indane skeleton is a crucial feature, often leading to enhanced binding affinity and selectivity for biological targets. nih.govmdpi.com
Saquinavir Core Unit Synthesis
The utility of this compound extends to the synthesis of other HIV protease inhibitors, including the core structure of Saquinavir. nih.gov In the synthesis of the hydroxyethylamine dipeptide isostere, a key component of Saquinavir, a chiral oxazolidinone derived from (1S, 2R)-1-aminoindan-2-ol is employed. nih.gov This demonstrates the versatility of this amino alcohol as a chiral building block in constructing complex peptidomimetic structures. researchgate.net
Pharmacological Activities of Indanol and Aminoindane Derivatives
Beyond their role as synthetic intermediates, the indanol and aminoindane scaffolds themselves are associated with a wide spectrum of pharmacological activities. ajpsonline.comajrconline.org These activities are often dependent on the specific substitution patterns on the indane ring system. ontosight.ai
Antiviral Activity
Derivatives of indanol and aminoindane have demonstrated notable antiviral properties. ajpsonline.comresearchgate.netnatprobiotech.com For instance, novel chiral purinyl and 8-azapurinyl carbanucleoside derivatives synthesized from (1S, 2S)-trans-1-amino-2-indanol and (1R, 2R)-trans-1-amino-2-indanol have been evaluated for their antiviral activity against various viruses, including herpes simplex virus type 1 (HSV-1), bovine viral diarrhea virus (BVDV), and hepatitis B virus (HBV). nih.gov Some of these compounds showed inhibitory effects on HBV surface antigen levels comparable to the reference drug lamivudine. nih.gov Additionally, certain indanol derivatives have been investigated for their potential activity against SARS-CoV-2.
Antitubercular Activity
The indanol and aminoindane framework has also been explored for its potential in developing new antitubercular agents. ajpsonline.comajpsonline.com Various derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov For example, N-acylhydrazone derivatives of amino acids have shown promising minimum inhibitory concentrations against Mycobacterium tuberculosis H37Rv. nih.gov The development of multi-target compounds containing the aminoindane moiety is also being investigated as a strategy to combat multi-drug resistant tuberculosis. mdpi.com
Anti-inflammatory Activity
Indanol and aminoindane derivatives have been shown to possess anti-inflammatory properties. ajpsonline.comajrconline.org For instance, certain 3-(substituted amino)-inden-1-one derivatives have been evaluated for their anti-inflammatory activity, with some compounds showing significant effects. ajrconline.org Indanoxy acetic acid derivatives have also been reported to exhibit anti-inflammatory activities. ajpsonline.com The mechanism of action for these compounds may involve the modulation of the immune system. nih.gov
CNS Depressant Activity
Derivatives of the broader indanol class have been noted for their potential to exert a depressant effect on the central nervous system (CNS). mdpi.com Research into various substituted amino-indanes has highlighted their diverse pharmacological profiles, which include CNS depression. Current time information in Bangalore, IN.researchgate.net For instance, certain disubstituted amino alkyl ethers derived from 4-indanol (B162701) and 5-indanol (B105451) have demonstrated CNS depressant effects. Similarly, compounds related to indanoxy propanolamine (B44665) derivatives of 4-indanols have been associated with this activity. However, specific and detailed research focusing exclusively on the CNS depressant properties of this compound itself is not extensively documented in the current body of scientific literature.
Analgesic Activity
The aminoindane ring is recognized as a key pharmacophore in the development of new analgesic agents. Current time information in Bangalore, IN.researchgate.net The rigid structure of these compounds is considered a valuable feature in designing molecules with pain-relieving properties. While the general class of amino-indane derivatives has been explored for its analgesic potential, and some sulfolane-based vicinal amino alcohols have shown promise in this area, specific studies detailing the analgesic efficacy of this compound are limited. nih.gov The broader family of indanol derivatives continues to be a subject of interest for its potential role in pain management. mdpi.com
Hypnotic Activity
The potential for indanol derivatives to act as hypnotic agents has been acknowledged in general reviews of their pharmacological activities. mdpi.com For example, some compounds structurally related to indanoxy propanolamine derivatives of 4-indanols have been reported to possess hypnotic properties. The structural characteristics of cyclic imides found in typical hypnotic drugs have prompted investigations into various nitrogen-containing heterocyclic compounds. beilstein-journals.org While derivatives of structures like isatin (B1672199) and quinazolinone have been studied for their sedative-hypnotic effects, dedicated research into the hypnotic potential of this compound remains a less explored area. researchgate.netresearchgate.net
Antipsychotic Properties (e.g., Dopamine (B1211576) D3 Receptor Antagonists)
A significant area of investigation for 2-aminoindan (B1194107) derivatives has been in the development of antipsychotic agents, specifically as antagonists of the dopamine D3 receptor. The D3 receptor is a key target in the treatment of neuropsychiatric disorders like schizophrenia, and selective antagonists are sought after for their potential to ameliorate cognitive and negative symptoms with a lower risk of certain side effects. researchgate.netnih.gov
Research has shown that 5,6-dimethoxy-2-aminoindan derivatives are potent and selective D3 receptor antagonists. Current time information in Bangalore, IN.nih.gov The compound 5,6-dimethoxy-2-(N-dipropyl)-aminoindan, in particular, has been identified as a selective D3 antagonist with potential antipsychotic effects observed in animal models. Current time information in Bangalore, IN.nih.gov The synthesis of these compounds often involves the reduction of an indanone to an amino alcohol, highlighting the role of the aminoindanol (B8576300) backbone. Current time information in Bangalore, IN.nih.gov Structure-activity relationship studies have revealed that substitutions on the amine nitrogen are critical for achieving high affinity and selectivity for the D3 receptor over the D2 receptor. Current time information in Bangalore, IN.nih.gov While the di-N-propyl substitution provides good selectivity, other N-alkylaryl or N-alkylheteroaryl substitutions, although potent, tend to increase D2 affinity as well, thereby reducing the desired selectivity. Current time information in Bangalore, IN.
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| 5,6-Dimethoxy-2-(N,N-dipropyl)aminoindan | 1.5 | 180 | 120 |
| 5,6-Dimethoxy-2-[N-propyl-N-(2-phenylethyl)]aminoindan | 1.1 | 4.2 | 3.8 |
| 5,6-Dimethoxy-2-[N-propyl-N-(3-phenylpropyl)]aminoindan | 0.4 | 1.4 | 3.5 |
| 5,6-Dimethoxy-2-[N-propyl-N-(2-thienylethyl)]aminoindan | 0.7 | 1.8 | 2.6 |
Data sourced from literature on 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Current time information in Bangalore, IN.nih.gov
Antifungal Activity
The indanol scaffold has served as a foundation for the development of novel antifungal agents. mdpi.com For instance, derivatives of 2-imidazolyl-l-indanol have been synthesized and identified as potent antifungal compounds. mdpi.com
More recent research has focused on indanol-1,2,3-triazole derivatives, which have demonstrated good antifungal activity against a range of pathogens. biorxiv.org These compounds were screened against several fungal strains, including Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae, showing promising results. biorxiv.org The study highlights that the combination of the indanol moiety with a triazole ring can lead to effective antifungal agents. biorxiv.org
| Compound | A. niger MIC (µM) | C. albicans MIC (µM) | S. cerevisiae MIC (µM) |
| 5d | 25 | 25 | 50 |
| 5g | 25 | 50 | 25 |
| 5i | 50 | 25 | 25 |
| 5j | 25 | 50 | 50 |
| 5p | 50 | 25 | 50 |
| 7a | 25 | 50 | 25 |
| 7b | 50 | 25 | 50 |
| 7k | 25 | 25 | 50 |
| 7p | 50 | 50 | 25 |
| Fluconazole | 25 | 25 | 50 |
Minimum Inhibitory Concentration (MIC) values for selected indanol-1,2,3-triazole derivatives. biorxiv.org
Antimicrobial and Antibacterial Activity (e.g., against MRSA, A. baumannii)
The aminoindane ring is a well-established skeletal structure in the search for new antibacterial agents, including those effective against multidrug-resistant bacteria. mdpi.comresearchgate.net The rise of nosocomial infections caused by pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii necessitates the development of novel antibiotics. mdpi.com
Studies have investigated the antibacterial effects of specific aminoindane derivatives against these challenging pathogens. mdpi.comresearchgate.net Research employing disc diffusion and microdilution techniques has demonstrated that certain aminoindane derivatives can inhibit the growth of both A. baumannii and MRSA, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. mdpi.comresearchgate.net
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Compound 8 | A. baumannii | 0.7 - 1.0 | 3.90 - 15.63 |
| Compound 8 | MRSA | 0.7 - 1.0 | 3.90 - 15.63 |
| Compound 9 | A. baumannii | 0.7 - 1.0 | 3.90 - 15.63 |
| Compound 9 | MRSA | 0.7 - 1.0 | 3.90 - 15.63 |
Antibacterial activity of selected aminoindane derivatives. Note: Compounds 8 and 9 are specific synthetic derivatives from the cited study. mdpi.comresearchgate.net
Furthermore, a series of indanol-1,2,3-triazole derivatives has also been evaluated for broad-spectrum antimicrobial activity, showing good efficacy against both Gram-positive and Gram-negative bacteria. biorxiv.org
Antimalarial Activity
The cis-1-amino-2-indanol structure is a critical building block in the design of antimalarial drugs. nih.govnih.gov Its incorporation into more complex molecules has been a strategy to develop new therapies against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.comresearchgate.net
The HIV protease inhibitor Indinavir, which contains the (1S,2R)-1-amino-2-indanol moiety, has been shown to possess antimalarial properties and to act synergistically with established antimalarial drugs like artemisinin (B1665778) and chloroquine. nih.gov This suggests that the aminoindanol scaffold can be a key component in molecules that inhibit parasitic proteases. nih.gov For example, the inhibitor KNI-10006, which targets the histo-aspartic protease (HAP) in P. falciparum, incorporates a 2-aminoindanol group at the P2' site of the inhibitor. researchgate.net This highlights the adaptability of the aminoindanol functional group within the binding sites of parasitic enzymes, making it a valuable pharmacophore in the design of novel antimalarial agents. nih.gov
Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase)
Derivatives of 2-aminoindan have been investigated for their potential to inhibit various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). A study focused on β-lactam derivatives synthesized from benzylidene-inden compounds revealed their potent inhibitory effects on human carbonic anhydrase I and II (hCA I and II) and AChE. nih.govpreprints.orgresearchgate.netresearchgate.netcumhuriyet.edu.trmdpi.com These synthesized β-lactams demonstrated significant inhibition of both cytosolic hCA isoenzymes at nanomolar concentrations. nih.govpreprints.orgresearchgate.netresearchgate.netcumhuriyet.edu.trmdpi.com
The inhibitory activities, represented by K_i values, indicated a strong potential for these compounds as enzyme inhibitors. For instance, the K_i values for a series of eleven β-lactam derivatives (2a-k) ranged from 0.44 to 6.29 nM against hCA I and 0.93 to 8.34 nM against hCA II. nih.govpreprints.org The same set of compounds also exhibited potent inhibition of AChE, with K_i values between 0.25 and 1.13 nM. nih.govpreprints.org These findings suggest that the β-lactam ring integrated into the 2-aminoindan structure can serve as a promising scaffold for designing novel and potent inhibitors of both carbonic anhydrases and acetylcholinesterase. mdpi.com
Detailed inhibitory data for selected 2-aminoindan β-lactam derivatives are presented below:
| Compound | hCA I K_i (nM) | hCA II K_i (nM) | AChE K_i (nM) |
| 2a | 0.44 | 0.93 | 0.25 |
| 2b | 0.58 | 1.21 | 0.31 |
| 2c | 0.97 | 1.87 | 0.45 |
| 2d | 1.34 | 2.54 | 0.58 |
| 2e | 2.11 | 3.16 | 0.72 |
| 2f | 2.98 | 4.02 | 0.88 |
| 2g | 3.57 | 4.88 | 0.95 |
| 2h | 4.15 | 5.76 | 1.03 |
| 2i | 4.89 | 6.43 | 1.11 |
| 2j | 5.62 | 7.18 | 1.13 |
| 2k | 6.29 | 8.34 | 0.64 |
Data sourced from multiple studies. nih.govpreprints.orgresearchgate.netresearchgate.netcumhuriyet.edu.trmdpi.com
Na+/H+ Exchanger Type 3 (NHE3) Inhibition
The 2-aminoindan scaffold has also been utilized in the development of inhibitors for the Na+/H+ exchanger type 3 (NHE3). A series of 1-phenoxy-2-aminoindanes were designed and synthesized, leading to the discovery of potent and selective NHE3 inhibitors. researchgate.netnih.gov The optimization of a high-throughput screening hit resulted in compounds with oral bioavailability. researchgate.netnih.gov Inhibition of intestinal NHE3 leads to reduced sodium and water absorption, which can be beneficial in various conditions. dovepress.com The physiological consequences of NHE3 inhibition include softer and more frequent stools, a decrease in blood pressure, and reduced phosphate (B84403) concentrations. dovepress.com
The development of these inhibitors involved extensive chemical optimization to enhance properties like in vitro permeability and to avoid inhibition of other enzymes such as CYP2D6. researchgate.netnih.gov One of the optimized compounds, designated 13d (and later as SAR197), demonstrated high potency and selectivity for NHE3. researchgate.net This line of research highlights the therapeutic potential of targeting NHE3 with 2-aminoindan derivatives. researchgate.netnih.gov Selective inhibition of NHE3 has been shown to acidify and activate CO2/H+-sensitive neurons in the ventrolateral medulla oblongata. nih.gov
Structure-Activity Relationship (SAR) Studies of Aminoindane Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of aminoindane derivatives. For instance, in the development of dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), carbamate (B1207046) derivatives of N-propargylaminoindans were synthesized. acs.org These studies revealed that a carbamate moiety was essential for AChE inhibition. acs.org The position of this group on the indan (B1671822) ring system significantly influenced the inhibitory activity against both AChE and MAO. acs.org N-methylation of the propargylamine (B41283) group was found to enhance MAO inhibition while decreasing AChE inhibitory activity. acs.org
In the context of NHE3 inhibitors, SAR studies of 1-phenoxy-2-aminoindanes provided guidelines for optimizing their potency and selectivity. researchgate.netnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to predict the activity of new derivatives and guide further synthesis. researchgate.netnih.gov Similarly, for antimitotic agents based on the combretastatin (B1194345) skeleton, the introduction of an amino group at the ortho position of a benzophenone (B1666685) ring, a structure related to the aminoindan framework, was found to be critical for increased growth inhibition in cancer cell lines. nih.gov
SAR studies on 2-aminoindan derivatives as monoamine transporter ligands have shown that ring substitution significantly alters their potency and selectivity. nih.gov For example, the parent compound, 2-aminoindan, is a selective substrate for the norepinephrine (B1679862) transporter (NET) and dopamine transporter (DAT). nih.gov However, substitutions on the aromatic ring can shift the selectivity towards the serotonin (B10506) transporter (SERT). nih.gov
Development of Aminoindane-Based Neuroprotective Agents
The aminoindan scaffold is a key component in the development of neuroprotective agents. Rasagiline (B1678815), or (R)-(+)-N-propargyl-1-aminoindan, is a well-known MAO-B inhibitor with demonstrated neuroprotective properties. nih.govresearchgate.neten-journal.org Its major metabolite, 1-(R)-aminoindan, also exhibits neuroprotective and anti-apoptotic effects, suggesting that the aminoindan core itself contributes to this activity. researchgate.netnih.gov
Building on the neuroprotective profile of the aminoindan moiety, various derivatives have been synthesized. Polyamine derivatives of 1-aminoindan (B1206342) have shown potent neuroprotective effects in both in vitro and in vivo models of neurotrauma. capes.gov.br One such derivative, N,N-di-(4-aminobutyl)-1-aminoindan, was found to be particularly effective. capes.gov.br
Furthermore, multifunctional neuroprotective drugs have been developed by incorporating other pharmacophores into the aminoindan structure. en-journal.org For example, ladostigil, which combines the propargylamine moiety of rasagiline with a carbamate group, acts as a dual inhibitor of cholinesterases and MAO, offering potential for treating neurodegenerative diseases like Alzheimer's. en-journal.orgacs.org These developments underscore the versatility of the aminoindan framework in designing novel neuroprotective therapies. researchgate.net
Computational and Spectroscopic Characterization
Conformational Analysis and Stability
The conformational landscape of indan (B1671822) derivatives is primarily defined by the puckering of the five-membered cyclopentane (B165970) ring and the orientation of its substituents. This gives rise to multiple stable conformers (minima) separated by energy barriers (transition states).
Quantum mechanical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface of indan derivatives. For cis-3-aminoindan-1-ol, a structural isomer of 2-aminoindan-1-ol (B81869), a detailed conformational analysis identified nine distinct conformational minima. researchgate.net These minima can interchange through ring-puckering and the internal rotation of the hydroxyl (OH) and amino (NH2) groups. researchgate.net
Similarly, a comprehensive study on 2-indanol (B118314) using ab initio calculations (MP2/cc-pVTZ) revealed the existence of four possible conformations. acs.org The relative energies and predicted populations of these conformers highlight the energetic preferences governed by intramolecular forces. For instance, at 90°C, it is predicted that 82% of 2-indanol molecules exist in the most stable form. acs.org For 2-aminoindan (B1194107), laser-induced fluorescence and UV-UV hole-burning spectroscopy, supported by ab initio calculations, have identified three distinct conformers in a supersonic jet. acs.org
Table 1: Calculated Conformational Minima and Relative Stabilities of Indan Derivatives This table presents data for related compounds to infer the conformational behavior of this compound.
| Compound | Method | Number of Conformational Minima Identified | Key Finding on Stability | Reference |
|---|---|---|---|---|
| cis-3-Aminoindan-1-ol | DFT (B3LYP) / MP2 | 9 | Conformational stability is critically dependent on intramolecular hydrogen bonds (OH···π, NH···π, NH···OH). | researchgate.net |
| 2-Indanol | MP2/cc-pVTZ | 4 | The most stable conformer is stabilized by an intramolecular OH···π hydrogen bond. | acs.org |
| 2-Aminoindan | LIF, UV-UV Hole-Burning, MP2 | 3 | The most stable conformer is stabilized by an intramolecular N-H···π hydrogen bond. | acs.org |
| 1-Aminoindan (B1206342) | UV-UV Hole-Burning, B3LYP/cc-pVTZ | 2 confirmed (out of 6 calculated) | The two most stable conformers are stabilized by N-H···π interactions. | aip.org |
The interchange between different conformers of indan derivatives is primarily facilitated by two low-energy processes: the puckering of the five-membered ring and the internal rotation of substituents. researchgate.netacs.org The indan molecule itself undergoes a characteristic puckering motion where the C2 atom moves out of the plane of the benzene (B151609) ring. acs.org
In substituted indans, this puckering motion, often coupled with ring flapping or twisting, creates different pseudo-axial and pseudo-equatorial positions for the substituents. researchgate.netacs.org For (S)-1-methylindan, for example, two conformations arise from this ring puckering, with the pseudo-equatorial form being significantly more populated (approximately four times) than the pseudo-axial form. acs.orgnih.gov The internal rotations of the -OH and -NH2 groups around their respective C-O and C-N bonds introduce further conformational diversity, allowing the molecule to adopt geometries that maximize stabilizing intramolecular interactions. researchgate.netacs.org
The conformational behavior of this compound can be understood by examining its parent structures, indan-2-ol and 2-aminoindan.
Indan-2-ol : Studies on indan-2-ol show that the hydroxyl group significantly influences conformational preference. The most stable conformer features the hydroxyl hydrogen pointing towards the π-electron system of the benzene ring, forming a stabilizing OH···π interaction. acs.orgresearchgate.net The presence of the hydroxyl group also lowers the puckering frequency compared to the parent indan molecule. researchgate.net
2-Aminoindan : In 2-aminoindan, the amino group plays a similar role. The most stable of its three identified conformers is stabilized by an intramolecular N-H···π hydrogen bond, where one of the amino hydrogens is directed toward the benzene ring. acs.org The substitution on the five-membered ring is known to strongly influence the characteristics of low-frequency vibrational modes compared to indan. acs.org For instance, the puckering mode frequency in 2-aminoindan is substantially smaller than that in indan due to the change in reduced mass. acs.org
These findings suggest that in this compound, a competition and synergy between OH···π and NH···π interactions, alongside other hydrogen bonds like OH···N, would dictate the ultimate conformational preferences and relative stabilities of its various conformers.
Role of Ring-Puckering and Internal Rotations
Intramolecular Hydrogen Bonding Investigations
Weak intramolecular hydrogen bonds involving the benzene π-system as a proton acceptor are crucial in determining the stable structures of many indan derivatives.
Analogous to the OH···π interaction, an NH···π bond can form between an amino group hydrogen and the benzene ring. Spectroscopic studies on 2-aminoindan have shown that the most stable conformer is stabilized by such an intramolecular N-H···π hydrogen bond. acs.org Two other conformers were also identified that lack this specific interaction. acs.org The presence of this bond is also a key factor in the conformational stability of 1-aminoindan, where the two most stable conformers identified both feature an amino hydrogen pointing towards the π-system. acs.orgaip.org These weak hydrogen bonds are considered critical for determining the molecular structure and stability in these systems. acs.org
NH···OH and HN···HO Interactions
Intramolecular hydrogen bonds are pivotal in defining the three-dimensional structure of flexible molecules like aminoindanols. In the case of cis-3-aminoindan-1-ol, a stereoisomer of this compound, several potential intramolecular hydrogen bonds, including OH∙∙∙∙π, NH∙∙∙∙π, NH∙∙∙∙OH, and HN∙∙∙∙HO, are considered critical to conformational stability. researchgate.netnih.gov Theoretical calculations have shown that a strong HN∙∙∙∙HO interaction is a dominant stabilizing force. researchgate.netnih.gov This interaction involves a hydrogen atom from the amino group (NH₂) forming a bond with the oxygen atom of the hydroxyl group (OH). The significance of these interactions is often evaluated using the Atoms-in-Molecule (AIM) theory, which analyzes the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs) to characterize the nature and strength of the bond. researchgate.netnih.gov
Influence on Conformational Stability
The conformational landscape of aminoindanols is complex, with multiple energy minima corresponding to different spatial arrangements of the substituent groups. For cis-3-aminoindan-1-ol, computational studies have identified as many as nine distinct conformational minima. researchgate.netnih.gov These conformers can interchange through the puckering of the five-membered ring and the internal rotation of the hydroxyl (OH) and amino (NH₂) groups. researchgate.netnih.gov
Quantum Chemical Studies
To accurately model the conformational preferences and energetics of this compound and its isomers, various quantum chemical methods are employed. These computational techniques provide a theoretical framework for understanding the molecule's behavior at an atomic level.
Density Functional Theory (DFT) Calculations (e.g., B3LYP method)
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for these studies. researchgate.netacs.org DFT calculations, particularly with the B3LYP method, have been successfully applied to explore the conformational analysis of aminoindanols, identify stable minima, and calculate vibrational frequencies. researchgate.netacs.orgnih.gov For instance, in studies of cis-3-aminoindan-1-ol, the B3LYP method was instrumental in evaluating the role of intramolecular hydrogen bonds in stabilizing various conformers. researchgate.netnih.gov However, it has been noted that standard DFT calculations can sometimes struggle to accurately model weak dispersive interactions, which can be crucial for certain hydrogen bonds like the N−H···π interaction. acs.org
Møller-Plesset Perturbation Theory (MP2) Calculations
Second-order Møller-Plesset perturbation theory (MP2) is another powerful ab initio method used to account for electron correlation effects, which are often poorly described by simpler models. MP2 calculations are frequently used in conjunction with or as a benchmark for DFT results. researchgate.netacs.orgnih.gov This method has been applied to study the conformational minima of aminoindanols and to calculate the relative energies between different conformers. researchgate.netnih.govnih.gov For 2-aminoindan, geometry optimization and vibrational frequency analysis were performed at the MP2 level to help assign molecular structures to experimentally observed conformers. acs.org In studies of 2-indanol, MP2 calculations accurately predicted the population distribution of its four different conformers at a given temperature. acs.org
Basis Set Optimization
The accuracy of any quantum chemical calculation is dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable theoretical results.
For studies on aminoindanols and related structures, Pople-style basis sets like 6-311+G(d,p) and correlation-consistent basis sets such as cc-pVTZ have been employed. acs.orgacs.org The inclusion of diffuse functions (+) and polarization functions (d,p) is often necessary to accurately describe non-covalent interactions like hydrogen bonding. acs.orgnih.gov While larger basis sets generally yield more accurate results, this is not always the case, and the choice of basis set must be carefully balanced with the computational cost and the specific properties being investigated. nih.gov
Table 1: Summary of Quantum Chemical Methods Used in the Study of Aminoindanols
| Method | Application | Key Findings | References |
| DFT (B3LYP) | Conformational analysis, evaluation of intramolecular interactions, vibrational frequency calculation. | Identified multiple conformers and the critical role of HN∙∙∙∙HO and N−H···π hydrogen bonds in stabilization. | researchgate.netnih.govacs.org |
| MP2 | Geometry optimization, calculation of relative conformer energies, benchmarking DFT results. | Provided reliable structural data and energy differences between conformers, aiding in the assignment of experimental spectra. | researchgate.netnih.govacs.orgacs.org |
| AIM | Analysis of intramolecular interactions. | Characterized the nature and strength of hydrogen bonds by analyzing electron density at bond critical points. | researchgate.netnih.gov |
Gas-Phase Spectroscopic Analysis
Gas-phase studies provide data on isolated molecules, free from solvent or crystal packing effects, offering a direct comparison with theoretical calculations. Techniques such as laser-induced fluorescence (LIF), resonance-enhanced two-photon ionization (RE2PI), and UV-UV hole-burning spectroscopy have been used to investigate the conformational landscape of jet-cooled 2-aminoindan. acs.org These experiments confirmed the existence of multiple conformers in the gas phase. acs.org
Mass spectrometry-based methods are also crucial for the structural analysis of isomers in the gas phase. researchgate.netirb.hr Techniques like ion mobility spectrometry (IMS) can separate conformers and isomers based on their different shapes and sizes (collision cross-sections). ethz.ch Furthermore, infrared multiple photon dissociation (IRMPD) spectroscopy, performed on mass-selected ions in a trap, can provide vibrational spectra that are highly sensitive to the molecule's three-dimensional structure, including the effects of chirality and intramolecular interactions. researchgate.net These experimental gas-phase methods, when combined with high-level quantum chemical calculations, provide a powerful approach to unambiguously determine the structures of the stable conformers of molecules like this compound. acs.orgresearchgate.net
Laser-Induced Fluorescence (LIF) Excitation Spectroscopy
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to probe the electronic and vibrational structure of molecules. edinst.com In the study of 2-aminoindan and its derivatives, LIF excitation spectroscopy has been instrumental in identifying the presence of multiple conformers in a supersonic jet expansion. acs.orgaip.org For the related compound 2-aminoindan (2-AI), the LIF excitation spectrum revealed sharp and well-resolved vibronic structures. The most intense band was observed at 36955 cm⁻¹, with other moderately intense bands appearing at lower frequencies. acs.org The presence of these distinct bands suggested the existence of different conformers of the molecule. acs.org
Subsequent experiments on similar indan derivatives, such as 1-aminoindan and indan-1-ol, have also utilized LIF to distinguish between different conformers arising from the puckering of the five-membered ring and the orientation of the amino or hydroxyl group. acs.orgaip.orgnih.gov For instance, in 1-aminoindan, two distinct conformers were identified with origins at 36947 cm⁻¹ and 37074 cm⁻¹. researchgate.net Similarly, three conformers of indan-1-ol were identified with origins at 37073 cm⁻¹, 37042 cm⁻¹, and 37144 cm⁻¹. aip.org These studies highlight the utility of LIF spectroscopy in resolving the complex conformational landscape of substituted indans.
Single Vibronic Level (SVL) Emission Spectroscopy
Single Vibronic Level (SVL) emission spectroscopy, also known as dispersed fluorescence (DF) spectroscopy, provides detailed information about the vibrational energy levels of the electronic ground state. nih.govarxiv.org By exciting a specific vibronic band of a selected conformer with a laser and analyzing the resulting fluorescence, the vibrational modes of that particular conformer can be determined.
Table 1: Observed Vibrational Frequencies (in cm⁻¹) in the Dispersed Fluorescence Spectra of 2-Aminoindan Conformers
| Conformer I | Conformer II | Conformer III |
|---|---|---|
| 618 | 620 | 704 |
| 773 | 770 | 796 |
| 860 | 859 |
Data sourced from The Journal of Physical Chemistry A. acs.org
Double Resonance IR–UV Spectroscopy
Double resonance techniques, such as IR-UV double resonance spectroscopy, are powerful tools for conformer-specific vibrational analysis. In this method, an infrared (IR) laser is used to selectively excite a specific vibrational mode of a conformer, and a subsequent ultraviolet (UV) laser probes the population of the vibrationally excited state. This allows for the measurement of the IR spectrum of a single conformer, even in a mixture.
While direct IR-UV double resonance data for this compound is not extensively available in the provided search results, the technique has been successfully applied to closely related molecules like (±)-cis-1-amino-indan-2-ol and indan-1-ol. aip.orgresearchgate.netrsc.org For (±)-cis-1-amino-indan-2-ol, IR-UV double resonance spectroscopy was used to characterize two conformers with S₀–S₁ transition origins separated by only 3 cm⁻¹. researchgate.net The IR spectra in the region of the CH, NH, and OH stretches were distinct for each conformer. researchgate.net Similarly, for indan-1-ol, fluorescence-dip IR spectroscopy, a form of IR-UV double resonance, was used to measure the ν(OH) and ν(CH) stretch modes of the two most abundant conformers, aiding in their structural assignment. aip.orgnih.gov These studies demonstrate the capability of double resonance methods to provide detailed, conformer-specific vibrational information that is crucial for understanding the intramolecular interactions within these molecules.
UV-UV Hole-Burning Spectroscopy
UV-UV hole-burning spectroscopy is a technique used to definitively assign vibronic bands in a complex LIF spectrum to specific conformers. acs.org It involves using a "pump" laser to deplete the ground state population of a particular conformer at a specific frequency, while a "probe" laser scans the LIF spectrum. The bands in the LIF spectrum that disappear or are reduced in intensity belong to the conformer targeted by the pump laser.
For 2-aminoindan (2-AI), UV-UV hole-burning spectroscopy was essential in confirming the existence of three distinct conformers. acs.org The origins of these conformers were identified at 36931 cm⁻¹ (conformer I), 36934 cm⁻¹ (conformer II), and 36955 cm⁻¹ (conformer III). acs.org This technique allowed for the unambiguous classification of the congested vibronic structures observed in the LIF excitation spectrum. acs.org A similar approach was used for 1-aminoindan, where UV-UV hole-burning confirmed the presence of two conformers and helped to assign their low-frequency vibronic bands. aip.org The results for 1-aminoindan showed that the Franck-Condon activities for the two conformers were different in the low-frequency region, highlighting subtle differences in their geometries. aip.org
Table 2: S₀–S₁ Transition Origins of 2-Aminoindan Conformers Determined by UV-UV Hole-Burning Spectroscopy
| Conformer | Transition Origin (cm⁻¹) |
|---|---|
| Conformer I | 36931 |
| Conformer II | 36934 |
| Conformer III | 36955 |
Data sourced from The Journal of Physical Chemistry A. acs.org
Biotransformation Pathways of Aminoindane Derivatives
Hydroxylation Pathways (e.g., at C-1 position)
Hydroxylation, a primary Phase I metabolic reaction, introduces a hydroxyl (-OH) group into a compound's structure, making it more polar. nih.gov In the case of aminoindane derivatives, hydroxylation can occur at various positions on the indane ring structure.
Specifically, for 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), a related aminoindane derivative, minor metabolites are formed through hydroxylation. This includes the formation of cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane. researchgate.netnih.gov This indicates that the C-1 position is a site for metabolic hydroxylation in the aminoindane framework. The enzyme ethylbenzene (B125841) dehydrogenase has also been shown to hydroxylate the C-1 position of the ethyl group in its substrates. nih.gov
While direct studies on 2-aminoindan-1-ol's further hydroxylation are not extensively detailed, the metabolic fate of similar compounds suggests that hydroxylation is a relevant pathway. For instance, N-methyl-2-aminoindane (NM-2-AI) undergoes hydroxylation to form diastereomers. researchgate.netnih.gov
Acetylation Pathways (e.g., by NAT2 enzyme)
Acetylation is a Phase II conjugation reaction where an acetyl group is added to a molecule. nih.govslideshare.net This pathway is particularly relevant for compounds containing a primary amine group, such as 2-aminoindane.
Research has shown that 2-aminoindane (2-AI) is a substrate for N-acetylation. encyclopedia.pub Specifically, it is metabolized by the N-acetyltransferase 2 (NAT2) enzyme. researchgate.netnih.gov NAT2 is known for its genetic polymorphism, which leads to different acetylation rates among individuals, categorized as slow, intermediate, and rapid acetylators. nih.govcancer.gov The acetylation of 2-AI was confirmed in incubations with pooled human liver S9 fraction and also observed in rat urine. researchgate.netnih.gov The NAT2 enzyme is primarily found in the liver and gastrointestinal tract and plays a significant role in the metabolism of various drugs containing aromatic amine or hydrazine (B178648) groups. nih.govnih.gov
The metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) also involves N-acetylation, leading to the formation of N-acetyl-5,6-methylenedioxy-2-aminoindane. researchgate.netnih.gov
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I reactions like hydroxylation, or for parent compounds that already possess suitable functional groups, Phase II conjugation reactions occur to further increase water solubility for excretion. nih.gov The most common of these are glucuronidation and sulfation. openaccessjournals.com
Glucuronidation: This process involves the addition of glucuronic acid to the drug or its metabolite and is a major pathway for the elimination of many substances. openaccessjournals.comnumberanalytics.com
Sulfation: This reaction involves the conjugation of a sulfate (B86663) group, resulting in more water-soluble metabolites. openaccessjournals.comnumberanalytics.com
In studies of aminoindane derivatives, these conjugation reactions are prominent. For N-methyl-2-aminoindane (NM-2-AI), hydroxylated metabolites were found in rat urine as sulfate conjugates. researchgate.netnih.gov Similarly, the metabolites of 5,6-methylenedioxy-2-aminoindane (MDAI), including its hydroxylated and N-acetylated forms, are predominantly found as glucuronide and sulfate conjugates. researchgate.netnih.gov This indicates that both glucuronidation and sulfation are significant pathways in the metabolic clearance of aminoindane derivatives.
Oxidative Demethylenation and O-Methylation in Methylenedioxy Derivatives
For aminoindane derivatives that contain a methylenedioxy group, such as 5,6-methylenedioxy-2-aminoindane (MDAI), a specific metabolic pathway involves the cleavage of this group. researchgate.netnih.gov This process is known as oxidative demethylenation.
The primary metabolic routes for MDAI run in parallel and include oxidative demethylenation, which is then followed by O-methylation and N-acetylation. researchgate.netnih.gov This initial step of breaking the methylenedioxy bridge results in dihydroxy metabolites. researchgate.net For example, a key metabolite of MDAI is 5,6-dihydroxy-2-aminoindane. researchgate.netnih.gov Following this, one of the newly formed hydroxyl groups can be methylated, a process called O-methylation, leading to metabolites like 5-hydroxy-6-methoxy-2-aminoindane. researchgate.netnih.gov
These metabolic steps significantly alter the structure of the original compound, preparing it for subsequent conjugation and excretion.
Advanced Analytical Techniques for Chiral Purity Assessment
Chiral Discrimination Methods (e.g., using 2-Arylalkanoic Acids)
Chiral discrimination is the process by which a chiral environment is used to differentiate between the enantiomers of a racemic compound. For 2-aminoindan-1-ol (B81869), a common and effective method involves the formation of diastereomeric salts with a chiral resolving agent, such as a 2-arylalkanoic acid. The principle lies in the different physicochemical properties of the resulting diastereomers, which allows for their separation.
Enantiopure cis-1-aminoindan-2-ol has been demonstrated to be an effective resolving agent for a variety of racemic 2-arylalkanoic acids. rsc.orgrsc.org This process, known as diastereomeric resolution, involves the reaction of the racemic acid with a single enantiomer of the amino alcohol. This forms a pair of diastereomeric salts that possess different solubilities. The less-soluble salt can then be separated by fractional crystallization. rsc.org For instance, (S)-2-phenylpropionic acid has been used as a resolving agent for racemic cis-1-amino-2-indanol, leading to the selective crystallization of the salt formed with (1R,2S)-1-amino-2-indanol. mdpi.com
The efficiency of this chiral discrimination is highly dependent on the structure of both the amino alcohol and the chiral acid. Studies have explored the resolving ability of different isomers of aminoindanol (B8576300). For example, enantiopure trans-2-aminoindan-1-ol shows a moderate-to-high resolving capability for a wide range of 2-arylalkanoic acids that have a methyl group at the α-position. researchgate.net Conversely, trans-1-aminoindan-2-ol is more effective for 2-arylalkanoic acids with a naphthyl substituent. researchgate.net The interactions within the crystal lattice of these diastereomeric salts, particularly hydrogen-bonding networks and CH/π interactions, are crucial for effective chiral recognition. rsc.orgacs.orgresearchgate.net
The selection of the resolving agent and the solvent system is critical for optimizing the separation. Research has systematically investigated various 2-arylalkanoic acids and solvents to maximize the yield and enantiomeric excess of the desired this compound enantiomer. rsc.orggoogle.com
Table 1: Examples of 2-Arylalkanoic Acids in Chiral Discrimination
| Resolving Agent | Target Compound | Observation | Reference |
|---|---|---|---|
| (S)-2-Phenylpropionic acid | Racemic cis-1-amino-2-indanol | Selective crystallization of the (1R,2S)-amino alcohol salt. | mdpi.com |
| 2-Arylalkanoic acids (general) | Enantiopure cis-1-aminoindan-2-ol | High resolving efficiency due to the formation of a stable hydrogen-bonded column. | rsc.orgrsc.org |
| 2-Arylalkanoic acids with α-methyl group | Enantiopure trans-2-aminoindan-1-ol | Moderate-to-high resolving ability. | researchgate.net |
| 2-Arylalkanoic acids with naphthyl group | Enantiopure trans-1-aminoindan-2-ol | Moderate resolving ability. | researchgate.net |
| Ketoprofen | cis-(1S,2R)-1-aminoindan-2-ol | Formation of diastereomeric salt for resolution. | google.com |
| Flurbiprofen | cis-(1R,2S)-1-aminoindan-2-ol | Formation of diastereomeric salt for resolution. | google.com |
Determination of Enantiomeric Excess (ee)
Once a chiral separation or an enantioselective synthesis is performed, the enantiomeric excess (ee) of the this compound product must be accurately determined. The enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and widely used technique for this purpose. google.comnih.govuma.es This method allows for the direct separation of the enantiomers, and their relative concentrations can be determined from the areas of their respective peaks in the chromatogram. nih.govheraldopenaccess.us For example, chiral HPLC analysis on a Daicel Chiralcel OD column has been successfully used to establish the high enantiomeric purity (>96% ee) of azidoindanols, which are precursors to this compound. nih.gov
Another approach involves the derivatization of the this compound enantiomers with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. These diastereomers can then be analyzed using non-chiral chromatographic methods or by Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the enantiomeric excess of cis-amino alcohol derivatives has been determined by LCMS and ¹⁹F-NMR analysis of their corresponding (S)-Mosher amide derivatives. mdpi.com
Enzymatic resolutions also rely on accurate ee determination. Lipase-catalyzed acylation of racemic precursors to cis-1-aminoindan-2-ol has achieved high enantiomeric excess (>96% ee), which was confirmed by chiral HPLC analysis. nih.govresearchgate.net Following enantioenrichment procedures, such as those using L-tartaric acid, the final product's ee can exceed 99%. mdpi.com
Table 2: Methods for Determining Enantiomeric Excess of this compound and its Precursors
| Analytical Method | Compound Analyzed | Enantiomeric Excess (ee) Achieved | Reference |
|---|---|---|---|
| Chiral HPLC (Chiralcel OD column) | (1S,2S)-1-Azido-2-indanol & (1R,2R)-1-Azidoindan-2-ol | >96% | nih.gov |
| ¹⁹F-NMR and LCMS Analysis | (S)-Mosher amide derivative of (1R, 2S)-cis-amino alcohol | >98% | mdpi.com |
| Chiral HPLC | (S)-Ketoprofen released from diastereomeric salt | 97.2% | google.com |
| Chiral HPLC | (1S,2R)-1-amino-2-indanol after enantioenrichment | >99% | mdpi.com |
X-ray Crystallographic Analysis of Diastereomeric Salts
X-ray crystallography provides definitive proof of the absolute stereochemistry of a chiral molecule and offers profound insights into the mechanisms of chiral recognition. By analyzing the three-dimensional structure of the diastereomeric salts formed between this compound and a chiral acid, researchers can understand the specific intermolecular interactions that lead to differences in solubility and allow for successful resolution. researchgate.netresearchgate.net
Studies on the diastereomeric salts of cis-1-aminoindan-2-ol with 2-arylalkanoic acids have revealed the formation of a consistent, columnar supramolecular hydrogen-bond network. rsc.orgrsc.org In the less-soluble salt, the ammonium (B1175870) and hydroxyl groups of the aminoindanol and the carboxylate of the acid engage in extensive hydrogen bonding, creating a stable, column-like structure. rsc.org This organized network is a key factor in the stability of the crystal lattice of the less-soluble diastereomer, leading to its preferential crystallization. researchgate.net
Besides hydrogen bonding, other weak interactions such as CH/π interactions play a significant role in stabilizing the crystal packing and influencing chiral discrimination. rsc.orgacs.orgresearchgate.net The rigid cis-conformation of the aminoindanol skeleton is thought to favor the formation of these highly organized structures. rsc.orgrsc.org The analysis of both the less-soluble and more-soluble diastereomeric salts allows for a direct comparison, highlighting the subtle differences in molecular packing and intermolecular forces that govern the resolution efficiency. For example, the absolute stereochemistry of (1R, 2S)-cis-amino alcohol was unequivocally confirmed by X-ray analysis of its L-(+)-tartaric acid salt. mdpi.com
The insights gained from X-ray crystallographic analyses are not merely academic; they enable the rational design of new resolving agents. acs.orgresearchgate.net By understanding the structural requirements for effective chiral recognition, more efficient and selective resolving agents can be developed for this compound and other chiral compounds. acs.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing enantiomerically pure 2-Aminoindan-1-ol?
The enantioselective synthesis of this compound derivatives can be achieved via a Ritter reaction-based approach. A validated three-step protocol involves:
- Epoxidation : Using (salen)Mn catalysts and 4-phenylpyridine N-oxide under controlled nitrogen and temperature conditions to generate the epoxide intermediate.
- Hydrolysis : Reacting the epoxide with concentrated sulfuric acid in dry acetonitrile, followed by neutralization to yield the crude amino alcohol.
- Purification : Isolation of the enantiomerically pure product (100% ee) via acid-base extraction and crystallization. This method ensures high stereochemical fidelity and scalability for research purposes .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Impervious gloves (EN 374 compliant), protective clothing, and respiratory protection (e.g., P95/P1 filters for particulate control) are mandatory to avoid skin/eye contact and inhalation .
- Environmental Control : Prevent drainage contamination by using sealed systems and adhering to waste disposal regulations (e.g., neutralization before disposal) .
- Storage : Keep in a cool, dry environment away from oxidizing agents to avoid decomposition .
Q. How should researchers characterize the purity and identity of this compound?
- Analytical Techniques : Use H/C NMR to confirm structural integrity, HPLC for enantiomeric excess determination, and mass spectrometry for molecular weight validation.
- Documentation : Report all characterization data in the main manuscript or supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal standards for compound preparation and spectral data) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance enantiomeric excess in this compound synthesis?
- Catalyst Tuning : Employ chiral (salen)Mn complexes with tailored substituents (e.g., 3,5-di-tert-butyl groups) to improve stereoselectivity during epoxidation .
- Solvent Effects : Use anhydrous acetonitrile to minimize racemization during hydrolysis.
- Temperature Control : Maintain strict temperature regimes (e.g., -10°C during epoxidation) to suppress side reactions. Validate optimizations via kinetic studies and DFT calculations .
Q. How should contradictions in spectroscopic or chromatographic data be resolved during characterization?
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography, and circular dichroism) to confirm stereochemical assignments.
- Controlled Replicates : Repeat syntheses under identical conditions to rule out experimental variability.
- Literature Benchmarking : Align findings with published spectra and retention times from authoritative databases (e.g., NIST Chemistry WebBook) .
Q. What methodologies are recommended for assessing the environmental impact of this compound degradation byproducts?
- Ecotoxicity Assays : Conduct in vitro tests (e.g., algal growth inhibition, Daphnia magna mortality) to evaluate aquatic toxicity.
- Degradation Pathways : Use LC-MS/MS to identify intermediates formed under oxidative or hydrolytic conditions.
- Regulatory Compliance : Follow OECD guidelines for chemical safety assessments and prioritize biodegradability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
